Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H-NMR spectra of structurally related compounds, such as Ethyl 4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate, show characteristic signals for ethyl ester protons: a triplet at δ 1.36 ppm (CH₃) and a quartet at δ 4.35 ppm (CH₂). For this compound, the thiophene protons would appear as a multiplet between δ 7.12–7.58 ppm, while the NH₂ group may resonate as a broad singlet near δ 3.2 ppm. ¹³C-NMR would reveal signals for the ester carbonyl (~δ 170 ppm), thiophene carbons (δ 120–140 ppm), and the chiral carbon bearing the amino group (~δ 55 ppm).
Table 1: Predicted ¹H-NMR Chemical Shifts
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl CH₃ | 1.29–1.36 | Triplet |
| Ethyl CH₂ | 4.25–4.35 | Quartet |
| Thiophene H (positions 3,4,5) | 7.12–7.58 | Multiplet |
| NH₂ | 3.10–3.30 | Broad singlet |
Infrared (IR) Vibrational Mode Characterization
IR spectroscopy identifies functional groups through characteristic absorption bands. The ester carbonyl (C=O) stretch appears near 1698 cm⁻¹, as observed in Ethyl 4-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate. The NH₂ group exhibits symmetric and asymmetric stretches at 3289–3383 cm⁻¹, while thiophene ring vibrations (C-S and C=C) occur at 1425–1514 cm⁻¹.
Table 2: Key IR Absorption Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1674–1698 |
| NH₂ | Asymmetric stretch | 3289–3383 |
| Thiophene C-S | Stretch | 1425–1514 |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of this compound would likely show a molecular ion peak at m/z 199.25 ([M]⁺). Fragmentation pathways include:
- Loss of the ethyl group (m/z 171) via α-cleavage.
- Elimination of COOCH₂CH₃ (m/z 115) from the ester moiety.
- Thiophene ring stabilization leading to ions at m/z 85 (C₄H₃S⁺).
Thermodynamic Properties and Phase Behavior
Experimental thermodynamic data for this compound is limited, but general trends for similar esters suggest a melting point range of 50–70°C and a boiling point near 294°C. Heat capacity (Cₚ) values for organic liquids typically fall between 150–250 J/mol·K, while entropy (S°) ranges from 200–300 J/mol·K. Phase transitions, such as solid-liquid equilibria, would depend on hydrogen bonding capacity and molecular symmetry.
Solubility Profile Across Various Solvent Systems
The compound’s solubility is influenced by its polar amino group and nonpolar thiophene ring. Predictions based on structural analogs indicate:
- High solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).
- Moderate solubility in ethanol and ethyl acetate due to ester compatibility.
- Low solubility in water and alkanes.
Table 3: Solubility in Common Solvents
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 5–10 |
| Ethyl acetate | 15–20 |
| Dimethyl sulfoxide | >30 |
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m1/s1 |
InChI Key |
XYBONARLWNRZCA-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CS1)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CS1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl 3-oxo-3-(thiophen-2-yl)propanoate with an amine under reductive conditions. This reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the keto group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. For instance, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to its corresponding amino alcohol with excellent enantioselectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the amino group can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Aromatic/ Heteroaromatic Substituents
- Ethyl 3-amino-3-phenylpropanoate derivatives: Ethyl 3-amino-3-(3-pyridyl)propanoate: Substitution of thiophene with pyridyl introduces nitrogen, altering electronic properties and hydrogen-bonding capacity. Such derivatives are synthesized via the Rodionov reaction and are explored as αv integrin antagonists for pulmonary fibrosis . Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride: Fluorine atoms enhance lipophilicity and metabolic stability. The hydrochloride salt improves aqueous solubility compared to the free base . Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate: Bromine increases molecular weight (290.13 g/mol) and may influence halogen bonding in target binding .
- Thiophene-containing analogues: Isopropyl (2S,3R)-3-hydroxy-2-phenyl-3-(thiophen-2-yl)propanoate (9f): Features a hydroxyl group and isopropyl ester. Ethyl 2-benzyl-2-cyano-3-(thiophen-2-yl)propanoate: Incorporates cyano and benzyl groups, synthesized via Ramachary reductive coupling. The cyano group enhances electrophilicity for further derivatization .
Halogenated Derivatives
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride: Chlorine’s electron-withdrawing effect contrasts with thiophene’s electron-rich nature, affecting reactivity in nucleophilic substitutions .
Alkoxy-Substituted Derivatives
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate | C₉H₁₃NO₂S | 199.27 | Thiophene (electron-rich), free base |
| Ethyl 3-amino-3-(3-pyridyl)propanoate | C₁₀H₁₂N₂O₂ | 192.22 | Pyridyl (H-bond acceptor) |
| Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate·HCl | C₁₁H₁₄ClF₂NO₂ | 265.69 | Fluorinated, hydrochloride salt |
| Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate | C₁₁H₁₂BrFNO₂ | 290.13 | Bromo/fluoro substituents |
Biological Activity
Ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H11NO2S
- Molecular Weight : 199.25 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring, which is known for its diverse biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The amino group and the thiophene moiety are crucial for binding to active sites on enzymes or receptors, modulating their activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that compounds containing thiophene rings exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
| Study | Microbial Strain | Activity Observed | Concentration |
|---|---|---|---|
| Staphylococcus aureus | Inhibition of growth | 50 μg/mL | |
| Escherichia coli | Moderate inhibition | 25 μg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines.
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| FaDu (hypopharyngeal) | 20 | Induction of apoptosis |
| HeLa (cervical cancer) | 15 | Cell cycle arrest |
Case Studies
- Antimicrobial Screening : A study screened various thiophene derivatives, including this compound, against common pathogens. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
- Cancer Cell Line Studies : In a study evaluating several compounds for anticancer activity, this compound showed promising results in inhibiting the proliferation of FaDu cells, with a mechanism involving apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
